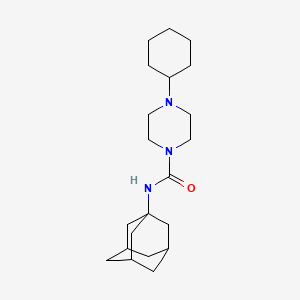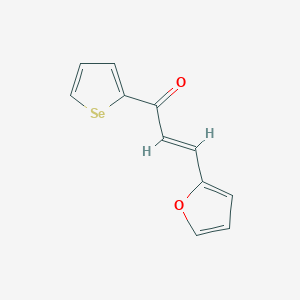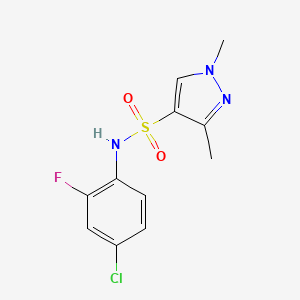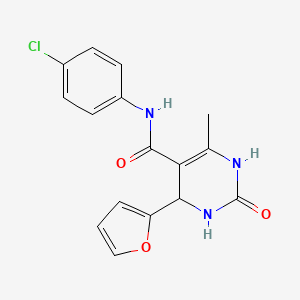
N-1-adamantyl-4-cyclohexylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-adamantyl-4-cyclohexylpiperazine-1-carboxamide is a synthetic compound that features a unique structure combining an adamantyl group, a cyclohexyl group, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-1-adamantyl-4-cyclohexylpiperazine-1-carboxamide typically involves the reaction of 1-adamantylamine with cyclohexyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Step 1: Preparation of 1-adamantylamine from adamantane through bromination and subsequent amination.
Step 2: Reaction of 1-adamantylamine with cyclohexyl isocyanate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
N-1-adamantyl-4-cyclohexylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Hydroxylated adamantyl derivatives.
Reduction: Amines derived from the carboxamide group.
Substitution: Substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
N-1-adamantyl-4-cyclohexylpiperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its unique structural features.
Materials Science: The compound’s stability and rigidity make it useful in the development of new materials.
Biological Studies: It is used in research to understand its interactions with biological systems and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of N-1-adamantyl-4-cyclohexylpiperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The piperazine ring can interact with various receptors, potentially modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide: Similar structure with an indazole ring instead of piperazine.
N-(1-adamantyl)-1-(tetrahydropyran-4-ylmethyl)-1H-indazole-3-carboxamide: Features a tetrahydropyran group instead of cyclohexyl.
Uniqueness
N-1-adamantyl-4-cyclohexylpiperazine-1-carboxamide is unique due to its combination of an adamantyl group, a cyclohexyl group, and a piperazine ring. This unique structure imparts specific physicochemical properties, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
N-(1-adamantyl)-4-cyclohexylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O/c25-20(22-21-13-16-10-17(14-21)12-18(11-16)15-21)24-8-6-23(7-9-24)19-4-2-1-3-5-19/h16-19H,1-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZALNWPYGRORKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24812836 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]phenyl benzoate](/img/structure/B5473306.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide](/img/structure/B5473309.png)
![2-amino-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5473310.png)
![2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-3-[2-(DIETHYLAMINO)ETHYL]-3H,4H-BENZO[G]QUINAZOLIN-4-ONE](/img/structure/B5473316.png)


![2-{[(2-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE](/img/structure/B5473336.png)
![6-AMINO-5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE](/img/structure/B5473337.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5473352.png)
![N-(2,3-DICHLOROPHENYL)-2-{[4-METHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5473360.png)
![2-{2-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID](/img/structure/B5473367.png)
![N-(4-chlorobenzyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5473387.png)

![N-[(4-bromophenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride](/img/structure/B5473391.png)
